1-(4-Methylbenzoyl)pyrrolidin-3-ol
Description
Significance of Pyrrolidine (B122466) Frameworks in Chemical Synthesis and Research
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the world of organic chemistry. frontiersin.orgresearchgate.net Also known as tetrahydropyrrole, this saturated scaffold is a prevalent feature in a vast array of biologically active molecules, natural products, and pharmaceuticals. frontiersin.org The significance of the pyrrolidine framework stems from several key attributes:
Stereochemical Complexity: The sp³-hybridized carbon atoms in the pyrrolidine ring allow for the creation of multiple stereocenters. This three-dimensional complexity is crucial for the specific interactions required in biological systems, influencing a molecule's efficacy and selectivity. researchgate.net
Structural Versatility: The pyrrolidine ring can be readily functionalized at various positions, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications. frontiersin.orgnih.gov This adaptability makes it a valuable building block for creating molecules with tailored properties.
Favorable Physicochemical Properties: Pyrrolidine-containing compounds often exhibit desirable pharmacokinetic properties, such as improved solubility and metabolic stability, which are critical for the development of effective drugs.
The synthesis of pyrrolidine derivatives is a mature and active area of research, with numerous methods developed for their stereoselective construction. nih.govorganic-chemistry.org These methods include 1,3-dipolar cycloadditions of azomethine ylides, intramolecular cyclizations, and the functionalization of pre-existing pyrrolidine rings. nih.govnih.govresearchgate.net The continuous development of novel synthetic strategies underscores the enduring importance of this heterocyclic system in modern organic chemistry. researchgate.net
Role of Benzoyl Moieties in Organic Chemistry and Compound Design
The benzoyl group, with the chemical formula -COC6H5, is an acyl group derived from benzoic acid. wikipedia.org It is a fundamental functional group in organic chemistry, playing a significant role in both synthesis and the final properties of a molecule. wikipedia.orgyoutube.com Key aspects of the benzoyl moiety include:
Protecting Group: In organic synthesis, the benzoyl group is frequently used as a protecting group for alcohols and amines. Benzoyl esters and amides are stable under a variety of reaction conditions but can be readily cleaved by hydrolysis, making them a reliable and versatile choice for multistep syntheses. wikipedia.org
Modulation of Electronic Properties: The aromatic ring of the benzoyl group can influence the electronic environment of a molecule through resonance and inductive effects. Substituents on the benzene (B151609) ring can further tune these properties, impacting reactivity and biological activity.
Structural Component of Bioactive Molecules: The benzoyl moiety is present in numerous natural products and pharmaceuticals. wikipedia.org For instance, benzoyl peroxide is a well-known antibacterial agent used in the treatment of acne. byjus.com The interaction of the benzoyl group with biological targets can be a key determinant of a compound's therapeutic effect.
Synthetic Handle: The carbonyl group of the benzoyl moiety provides a reactive site for further chemical transformations, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures. jru.edu.in
The introduction of a benzoyl group, a process known as benzoylation, is a common transformation in organic synthesis, often accomplished using benzoyl chloride in the presence of a base. jru.edu.in
Overview of 1-(4-Methylbenzoyl)pyrrolidin-3-ol in Contemporary Chemical Literature
While the individual pyrrolidine and benzoyl scaffolds are extensively studied, the specific compound this compound is not the subject of a large body of dedicated research in the available literature. However, its constituent parts and closely related analogs are well-documented, allowing for an informed discussion of its potential properties and research applications.
The structure combines the chiral pyrrolidin-3-ol core with a 4-methylbenzoyl group. The hydroxyl group at the 3-position and the nitrogen atom of the pyrrolidine ring are key functional groups that can participate in hydrogen bonding and other intermolecular interactions. The 4-methylbenzoyl moiety introduces an aromatic ring with a methyl substituent, which can influence the compound's lipophilicity and steric profile.
Analogous compounds, such as 1-(4-Methylbenzoyl)pyrrolidine, 1-(4-Methylbenzoyl)pyrrolidin-3-one, and 1-(4-Methylbenzoyl)pyrrolidine-3-carboxylic acid, have been reported in chemical databases and are commercially available, suggesting their use as intermediates in chemical synthesis. nih.govnih.govnih.gov The synthesis of related pyrrolidin-3-ol derivatives is also a well-established area of research, often involving the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to achieve high stereocontrol. researchgate.net
Structure
3D Structure
Properties
CAS No. |
1339331-02-0 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C12H15NO2/c1-9-2-4-10(5-3-9)12(15)13-7-6-11(14)8-13/h2-5,11,14H,6-8H2,1H3 |
InChI Key |
LJLYTIMISZAIOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(C2)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(C2)O |
Origin of Product |
United States |
Structural Characterization and Advanced Spectroscopic Analysis of 1 4 Methylbenzoyl Pyrrolidin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 1-(4-Methylbenzoyl)pyrrolidin-3-ol.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-methylbenzoyl group are expected to appear as two doublets in the downfield region (typically δ 7.2-7.5 ppm) due to their distinct electronic environments. The methyl group protons on the benzene (B151609) ring would present as a sharp singlet around δ 2.4 ppm.
The protons on the pyrrolidine (B122466) ring would exhibit more complex patterns. The proton on the carbon bearing the hydroxyl group (H-3) is expected to resonate in the range of δ 4.0-4.5 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. libretexts.orgnih.gov The protons on the carbons adjacent to the nitrogen atom (H-2 and H-5) would also be deshielded, appearing as multiplets in the δ 3.5-4.0 ppm range. The remaining protons on the C-4 carbon would likely appear as multiplets further upfield. The presence of cis-trans isomerism around the amide bond could lead to a doubling of some peaks, reflecting the different chemical environments in each conformer. acs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. libretexts.org The carbons of the aromatic ring would appear between δ 125-150 ppm. libretexts.orgoregonstate.edu The carbon attached to the hydroxyl group (C-3) is predicted to be in the δ 60-70 ppm range, a characteristic shift for carbons bonded to an oxygen atom in an alcohol. libretexts.orglibretexts.org The carbons adjacent to the nitrogen (C-2 and C-5) would resonate around δ 45-55 ppm, while the C-4 carbon would be found further upfield. The methyl carbon of the tolyl group would give a signal around δ 21 ppm.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Ar-H (ortho to C=O) | ~7.4 (d) | 125-150 |
| Ar-H (meta to C=O) | ~7.2 (d) | |
| Ar-CH₃ | ~2.4 (s) | ~21 |
| C=O (Amide) | - | 170-175 |
| CH-OH (C3-H) | 4.0-4.5 (m) | 60-70 |
| CH₂-N (C2-H, C5-H) | 3.5-4.0 (m) | 45-55 |
| CH₂ (C4-H) | 1.8-2.2 (m) | ~30-40 |
| OH | Variable, broad | - |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational State Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the presence of specific functional groups.
For this compound, the IR spectrum is expected to show several characteristic absorption bands. A strong, broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. orgchemboulder.comadichemistry.com Another key feature would be the strong absorption band for the amide carbonyl (C=O) stretching vibration, anticipated to appear around 1630-1660 cm⁻¹. msu.edulibretexts.org The exact position can be influenced by conjugation and hydrogen bonding.
Other expected absorptions include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic pyrrolidine ring (below 3000 cm⁻¹). The C-N stretching of the amide is typically observed in the 1200-1350 cm⁻¹ range, while the C-O stretching of the secondary alcohol would likely appear between 1050-1150 cm⁻¹. libretexts.orgadichemistry.com Aromatic C=C stretching vibrations are expected to produce peaks in the 1450-1600 cm⁻¹ region. pressbooks.pub
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretch, H-bonded | 3200-3500 | Strong, Broad |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Medium |
| Amide (C=O) | Stretch | 1630-1660 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |
| Amide C-N | Stretch | 1200-1350 | Medium |
| Alcohol (C-O) | Stretch | 1050-1150 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. libretexts.orglibretexts.orgchemguide.co.uk
The molecular formula for this compound is C₁₂H₁₅NO₂. Using the precise masses of the most abundant isotopes (¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁴N = 14.00307 amu, ¹⁶O = 15.99491 amu), the calculated monoisotopic mass of the neutral molecule is 205.11028 Da. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺ or [M+Na]⁺) that corresponds to this calculated mass to within a few parts per million (ppm), unequivocally confirming the elemental composition. youtube.com This high level of accuracy rules out other possible formulas that might have the same nominal mass.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. carleton.edu This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs within a crystal lattice. carleton.eduacs.org
For this compound, a successful single-crystal X-ray analysis would be expected to reveal several key structural features. The pyrrolidine ring would likely adopt a non-planar conformation, such as an "envelope" or "twist" form, to minimize steric strain. The analysis would also define the stereochemistry at the C-3 chiral center. The geometry around the amide bond would be determined, showing whether it is planar and its preference for a cis or trans conformation.
Spectroscopic Analysis of Molecular Interactions and Conformational Preferences
The combination of spectroscopic techniques provides a comprehensive picture of the molecule's dynamic behavior and interactions.
In solution, NMR spectroscopy can provide evidence for conformational equilibria. libretexts.org For instance, the presence of two distinct sets of signals for the pyrrolidine ring protons might indicate slow rotation around the amide C-N bond on the NMR timescale, leading to observable cis and trans rotamers. acs.org The conformation of the five-membered pyrrolidine ring itself, which can exist in various puckered forms, can also be investigated through analysis of proton-proton coupling constants. researchgate.net
IR spectroscopy offers insight into hydrogen bonding. adichemistry.com In dilute non-polar solutions, a sharp O-H stretching band around 3600 cm⁻¹ for the "free" hydroxyl group might be observed, while at higher concentrations, the emergence of a broad band at lower wavenumbers (3200-3500 cm⁻¹) confirms the presence of intermolecular hydrogen bonding. libretexts.org
In the solid state, X-ray diffraction provides the most detailed information about intermolecular interactions. researchgate.net The hydroxyl group is a strong hydrogen bond donor, and the amide carbonyl is a strong acceptor. Therefore, a robust O-H···O=C hydrogen bonding network is expected to be a primary organizing force in the crystal lattice. mdpi.com This strong, directional interaction, supplemented by weaker C-H···O and potential π-stacking interactions, dictates the supramolecular assembly of the molecules in the crystal. ias.ac.indcu.ie
Computational and Theoretical Investigations of 1 4 Methylbenzoyl Pyrrolidin 3 Ol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, where the molecule exists in its lowest energy state. dntb.gov.uaresearchgate.net For compounds like 1-(4-Methylbenzoyl)pyrrolidin-3-ol, calculations are typically performed using methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). dntb.gov.uarsc.orgmdpi.com
These studies yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. dntb.gov.ua The optimization process ensures the identification of a stable conformation. For instance, the pyrrolidine (B122466) ring is known to adopt a puckered conformation rather than a planar one. nih.gov DFT calculations can precisely determine the extent of this puckering and the orientation of the 4-methylbenzoyl and hydroxyl groups relative to the ring. The electronic structure analysis provides information on the distribution of electron density, which is fundamental to understanding the molecule's reactivity. nih.gov
Table 1: Representative Optimized Geometric Parameters (Illustrative) Note: This table illustrates typical data obtained from DFT calculations for similar heterocyclic compounds, as specific experimental values for the title compound are not available in the provided sources.
| Parameter | Description | Typical Value Range |
| C=O Bond Length | Carbonyl group on the benzoyl moiety | ~1.23 Å |
| C-N Bond Length | Within the pyrrolidine ring | ~1.46 Å |
| C-O Bond Length | Hydroxyl group on the pyrrolidine ring | ~1.43 Å |
| Pyrrolidine Ring Puckering | Deviation from planarity | rmsd ~0.18 Å |
| Dihedral Angle | Torsion angle defining the orientation of the benzoyl group | Varies by conformer |
Analysis of Frontier Molecular Orbitals (FMOs) and Intramolecular Charge Transfer (ICT)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity and electronic transitions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability; a smaller gap generally indicates higher reactivity. mdpi.com
Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and intramolecular charge transfer (ICT) within a molecule. rsc.orgnih.gov This analysis examines interactions between filled (donor) and empty (acceptor) orbitals. For this compound, significant ICT is expected from the electron-rich p-tolyl group and the lone pairs on the pyrrolidine nitrogen and hydroxyl oxygen towards the electron-withdrawing benzoyl carbonyl group. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the intensity of charge transfer. For example, strong interactions like those between a nitrogen lone pair (LP(N)) and an adjacent antibonding orbital (π* C=O) can stabilize the molecule significantly. rsc.org Some studies on related compounds have computationally rationalized photophysical behaviors by identifying close-lying excited states that arise from the mixing of symmetric partial charge-transfer states. rsc.org
Table 2: Illustrative Frontier Orbital Data and Quantum Chemical Descriptors Note: Data is representative of values calculated for analogous aromatic and heterocyclic compounds.
| Parameter | Symbol | Description | Typical Value |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | ~ -6.5 eV |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | ~ -1.5 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.0 eV |
| Electronegativity | χ | Measure of ability to attract electrons | ~ 4.0 eV |
| Chemical Hardness | η | Resistance to change in electron distribution | ~ 2.5 eV |
| Electrophilicity Index | ω | Global electrophilic nature of the molecule | ~ 3.2 eV |
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgnih.gov This technique maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is colored based on various properties, such as d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts. scirp.org
O···H/H···O contacts: Representing hydrogen bonds involving the hydroxyl group and the carbonyl oxygen.
H···H contacts: These are typically the most abundant interactions and are crucial for van der Waals packing. nih.gov
C···H/H···C contacts: Often indicative of C-H···π interactions involving the aromatic ring. mdpi.com
By quantifying the percentage of the Hirshfeld surface dedicated to each type of contact, researchers can determine the dominant forces governing the supramolecular architecture. nih.govresearchgate.net
Table 3: Example of Intermolecular Interaction Contributions from Hirshfeld Surface Analysis Note: The percentages are based on analyses of similar functionalized heterocyclic compounds and serve as an illustrative example.
| Interaction Type | Contribution (%) | Description |
| H···H | 45% | Van der Waals forces and general packing |
| O···H / H···O | 30% | Strong hydrogen bonding interactions |
| C···H / H···C | 15% | C-H···π interactions and weaker contacts |
| C···C | 5% | π-π stacking interactions |
| Other (N···H, O···C, etc.) | 5% | Minor contributions |
Quantum Mechanical Studies on Energetic Stability, Tautomerism, and Conformational Landscapes
Quantum mechanical calculations are essential for exploring the energetic landscape of a molecule. This includes identifying all possible stable conformers and tautomers and determining their relative stabilities. rsc.org For this compound, conformational flexibility exists in the puckering of the pyrrolidine ring and the rotation around the single bonds connecting the substituent groups.
By performing a potential energy surface (PES) scan, where specific torsion angles are systematically varied, researchers can locate all energy minima corresponding to stable conformers. nih.gov The relative energies of these conformers indicate which shapes are most likely to be populated at a given temperature.
Tautomerism, the interconversion of structural isomers, is also a key area of investigation. While this compound itself is not prone to common tautomerism, related pyrrolidine systems can exhibit keto-enol or imine-enamine tautomerism. beilstein-journals.orgnih.gov Theoretical studies can calculate the energies of different tautomeric forms and the energy barriers for their interconversion, revealing whether one form is significantly more stable or if a dynamic equilibrium exists. mdpi.combeilstein-journals.org
Theoretical Mechanistic Studies of Synthetic Pathways and Transformations
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. beilstein-journals.org For the synthesis of this compound and its derivatives, theoretical studies can model the entire reaction pathway. A common synthetic route involves the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene, which is a well-established method for creating the pyrrolidine ring. researchgate.net
DFT calculations can map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.gov This allows for the determination of activation energies (ΔG‡), which are crucial for predicting reaction rates. By comparing the energy profiles of different possible pathways, chemists can understand why a particular stereoisomer or regioisomer is formed preferentially. Such studies can distinguish between kinetic and thermodynamic control, where the main product is formed either via the pathway with the lowest activation barrier (kinetic) or as the most stable possible product (thermodynamic). beilstein-journals.orgnih.gov
Research Applications and Chemical Reactivity of 1 4 Methylbenzoyl Pyrrolidin 3 Ol
Role as a Versatile Synthetic Intermediate
The pyrrolidine (B122466) scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals. nih.gov Consequently, substituted pyrrolidines like 1-(4-Methylbenzoyl)pyrrolidin-3-ol serve as crucial intermediates in the synthesis of medicinally relevant compounds. The presence of multiple functional groups—a secondary hydroxyl, a tertiary amide, and the pyrrolidine ring itself—provides several points for chemical modification, allowing for the generation of diverse molecular libraries.
The strategic importance of 3-hydroxypyrrolidine derivatives is underscored by their frequent use in the preparation of chiral medicines, including antibiotics and antipsychotics. nih.gov The N-(4-methylbenzoyl) group not only influences the chemical properties of the pyrrolidine ring but can also be cleaved under specific conditions to allow for further derivatization at the nitrogen atom. This adaptability makes this compound a valuable precursor for a range of complex nitrogen-containing heterocycles.
Chemical Transformations and Derivatization Strategies
Oxidation Reactions of the Hydroxyl Group
The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 1-(4-Methylbenzoyl)pyrrolidin-3-one. This transformation is a pivotal step in many synthetic pathways, as the resulting ketone offers a new site for nucleophilic attack or further functionalization.
Several established oxidation methods can be employed for this purpose, including the Swern oxidation and the use of Dess-Martin periodinane. The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine (B128534), is known for its mild conditions and high efficiency in converting primary and secondary alcohols to aldehydes and ketones, respectively. msu.eduwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The Dess-Martin periodinane (DMP) oxidation is another popular method that offers the advantage of using a non-toxic, commercially available reagent under neutral conditions to achieve the same transformation. nih.govresearchgate.netorgsyn.orgresearchgate.netbeilstein-journals.org
Table 1: Common Oxidation Reactions of this compound
| Oxidation Method | Reagents | Product |
|---|---|---|
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 1-(4-Methylbenzoyl)pyrrolidin-3-one |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 1-(4-Methylbenzoyl)pyrrolidin-3-one |
N-Substitution Reactions on the Pyrrolidine Nitrogen
While the pyrrolidine nitrogen in this compound is part of an amide and thus less nucleophilic than a free amine, the benzoyl group can be removed under certain hydrolytic or reductive conditions. This deprotection step would unveil a secondary amine, opening up a plethora of possibilities for N-substitution reactions.
Once the N-benzoyl group is cleaved to yield 3-hydroxypyrrolidine, the nitrogen atom can readily undergo N-alkylation or N-arylation. N-alkylation can be achieved using various alkyl halides or through reductive amination. beilstein-journals.orgbeilstein-journals.org N-arylation, the formation of a bond between the nitrogen and an aromatic ring, can be accomplished through methods like the Buchwald-Hartwig amination, which employs a palladium catalyst and a suitable ligand. These reactions are fundamental in medicinal chemistry for introducing diverse substituents that can modulate the biological activity of the molecule. researchgate.netchemrxiv.org
Cyclization Reactions and Heterocycle Formation
The inherent functionality of this compound makes it a suitable precursor for the synthesis of fused and spirocyclic heterocyclic systems. The hydroxyl group can act as a nucleophile or be converted into a leaving group to facilitate intramolecular cyclization reactions.
For instance, intramolecular cyclization of pyrrolidine derivatives can lead to the formation of bicyclic structures, which are of significant interest in medicinal chemistry due to their conformational rigidity. nih.govbohrium.comlookchem.comosi.lv Depending on the reaction partners and conditions, the pyrrolidine ring of this compound could potentially be annulated to form systems such as furo[3,2-b]pyrrolidines or other complex heterocyclic frameworks. nih.govmdpi.combeilstein-journals.orgnih.gov These transformations often involve multi-step sequences that may include activation of the hydroxyl group, introduction of a suitable tether, and subsequent ring closure.
Applications in the Design and Discovery of Chemical Probes and Ligands
The structural motifs present in this compound and its derivatives are frequently found in biologically active compounds, making it a valuable starting point for the design of chemical probes and ligands for various biological targets.
Exploration within Phosphoinositide 3-Kinase (PI3K) Inhibitor Research
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in a wide range of human diseases, including cancer. As such, the development of PI3K inhibitors is a major focus of modern drug discovery. nih.gov
While direct evidence of this compound being incorporated into a PI3K inhibitor is not explicitly detailed in the reviewed literature, the pyrrolidine core is a common feature in many kinase inhibitors. For instance, a patent for PI3K inhibitors describes the synthesis of (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one, a compound containing a pyrrolidinone ring. researchgate.net The oxidation of this compound to the corresponding pyrrolidinone provides a direct synthetic route to this class of scaffolds, suggesting its potential utility in the exploration of novel PI3K inhibitors. The 4-methylbenzoyl group could serve as a modifiable handle to explore structure-activity relationships in the development of potent and selective inhibitors.
Investigation in Serotoninergic (5-HT) and Dopaminergic Receptor Ligand Design
The development of selective ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors is a critical area of research for treating various neurological and psychiatric disorders. nih.govnih.gov The pyrrolidine scaffold is a key structural motif in many potent and selective ligands for these receptors.
In the context of serotoninergic receptor ligand design, novel derivatives based on the pyrrolidone structure have been synthesized and evaluated for their ability to bind to the 5-HT3 receptor. nih.gov These studies have revealed that specific structural features of the pyrrolidine ring and its substituents are crucial for high-affinity binding. nih.gov For instance, the combination of a heterocyclic nucleus, a propyl chain, and a 4-substituted piperazine (B1678402) is known to be important for affinity to 5-HT1A receptors. mdpi.com The modification of the aryl group and the stereochemistry of the pyrrolidine ring can significantly influence binding affinity and selectivity for different serotonin receptor subtypes. mdpi.com
Similarly, in the field of dopaminergic receptor ligand design, the focus has been on developing subtype-selective drugs to minimize off-target side effects. nih.govnih.gov The high degree of conservation in the orthosteric binding site of aminergic GPCRs presents a significant challenge. nih.gov Bitopic ligands, which contain both an orthosteric and an allosteric pharmacophore, have emerged as a promising strategy to enhance receptor selectivity. nih.gov Computational and structural studies have provided insights into the binding modes of these ligands, highlighting specific regions within the dopamine D3 receptor that can be exploited for designing more selective compounds. nih.gov The pyrrolidine scaffold can serve as a versatile framework for constructing such bitopic ligands, allowing for the precise positioning of pharmacophoric elements to achieve desired selectivity profiles. nih.gov
Development as a Component in Phosphodiesterase (PDE) Inhibitor Research (e.g., PDE9A)
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isozymes is a validated therapeutic strategy for a range of conditions. PDE9A, in particular, selectively degrades cGMP and its inhibition has been explored as a potential treatment for cognitive dysfunction associated with Alzheimer's disease. nih.gov
The pyrrolidine moiety is a key structural component in the design of potent and selective PDE9 inhibitors. For example, the selective PDE9 inhibitor PF-04447943 incorporates a substituted pyrrolidine ring. nih.gov This compound has demonstrated the ability to enhance synaptic plasticity and improve cognitive function in animal models. nih.gov The pyrrolidine scaffold in these inhibitors helps to orient the molecule within the active site of the PDE9 enzyme, contributing to its high affinity and selectivity over other PDE isoforms. nih.gov Research in this area suggests that PDE9 inhibition could be a novel approach for the symptomatic treatment of cognitive deficits. nih.govnih.gov
| Compound | Target | Effect | Significance in Research |
| PF-04447943 | PDE9A | Enhances synaptic plasticity and cognitive function in rodents. nih.gov | Supports the hypothesis that PDE9 inhibition is a viable strategy for treating cognitive dysfunction. nih.gov |
Application in Research for Neurological Disorders
The versatility of the pyrrolidine scaffold makes it a valuable tool in research aimed at understanding and treating a variety of neurological disorders. nih.gov The ability to introduce diverse substituents onto the pyrrolidine ring allows for the fine-tuning of pharmacological properties to target specific receptors or enzymes implicated in these conditions. nih.gov
For instance, derivatives of pyrrolidine-2,5-dione have been investigated as potential anticonvulsant and antinociceptive agents. nih.gov Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring, as well as the type of attached phenylpiperazine, significantly influences the anticonvulsant activity. nih.gov
Furthermore, the inhibition of PDE9, as discussed previously, has direct implications for neurological disorders characterized by cognitive impairment. nih.gov The development of brain-penetrant PDE9 inhibitors containing the pyrrolidine scaffold, such as PF-04447943, provides chemical tools to probe the role of the cGMP signaling pathway in cognitive processes and to evaluate the therapeutic potential of targeting this pathway in conditions like Alzheimer's disease. nih.gov
Structure-Activity Relationship (SAR) Studies for Pyrrolidine-Based Scaffolds (excluding pharmacological activity profiles)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.netnih.govnih.gov For pyrrolidine-based scaffolds, SAR studies have been instrumental in optimizing properties such as binding affinity, selectivity, and metabolic stability. nih.govnih.gov
These studies systematically modify different parts of the pyrrolidine scaffold and its substituents to understand their contribution to the molecule's interaction with its biological target. nih.govnih.govnih.gov For example, altering the substitution pattern on the phenyl ring of a pyrazole (B372694) derivative attached to a pyrrolidine can lead to the identification of potent and selective inhibitors of sodium-glucose co-transporter 1 (SGLT1). nih.gov
Similarly, in the development of histamine (B1213489) H3 receptor antagonists, the introduction of various substituted phenyl, pyridyl, and fused heterocyclic groups to a 4-azabenzoxazole core containing a pyrrolidine moiety has led to compounds with good antagonist activity. researchgate.net These SAR studies help in building predictive models for designing new compounds with improved properties. researchgate.net
| Scaffold/Series | Target/Application | Key SAR Findings |
| 4-Benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives | SGLT1 inhibitors | Altering substitutions on the pyrazole and phenyl rings identifies potent and selective inhibitors. nih.gov |
| Pyrrolidine-2,5-dione derivatives | Anticonvulsant agents | The substituent at position 3 of the pyrrolidine-2,5-dione ring and the attached phenylpiperazine type influence activity. nih.gov |
| 4-Azabenzoxazole analogues | Histamine H3 antagonists | Introduction of substituted phenyl and pyridyl groups to the core enhances antagonist activity. researchgate.net |
Diversification of Pyrrolidinol Derivatives for Academic Compound Library Generation
The generation of diverse compound libraries is crucial for high-throughput screening and the discovery of new lead compounds in drug discovery. acs.org The pyrrolidine scaffold, due to its synthetic tractability and privileged nature in medicinal chemistry, is an excellent starting point for creating such libraries. nih.govacs.org
Recent advancements in synthetic methodology have enabled the efficient, DNA-compatible synthesis of pyrrolidine-fused scaffolds via three-component cycloaddition reactions. acs.org This strategy allows for the rapid generation of a wide range of structurally diverse pyrrolidine derivatives. The resulting scaffolds often bear reactive functional groups that can be further elaborated, enhancing the chemical diversity of the compound library. acs.org
The development of robust synthetic routes to pyrrolidine derivatives, including those with specific stereochemistry, is essential for building libraries that can effectively probe the chemical space around a biological target. nih.govacs.org These academic compound libraries serve as a valuable resource for identifying novel biological probes and starting points for drug discovery programs.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Methylbenzoyl)pyrrolidin-3-ol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A common approach involves coupling pyrrolidin-3-ol derivatives with 4-methylbenzoyl groups. For example, a protocol analogous to the synthesis of 1-(4-chlorobenzoyl)pyrrolidin-2-yl derivatives () can be adapted. Key steps include:
- Acylation : React pyrrolidin-3-ol with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Purification : Use recrystallization from methanol or column chromatography ().
- Optimization : Adjust reaction time (e.g., 24–48 hours), temperature (room temperature vs. reflux), and stoichiometric ratios. For instance, in a related synthesis, a 47% yield was achieved using 3-chloro benzaldehyde (1.0 equiv) and extended reflux ().
Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., m/z 386.1232 observed for a structurally similar compound; ).
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve the benzoyl and pyrrolidine moieties. Stereochemical analysis may require NOESY or chiral chromatography ().
- Melting Point (mp) : Compare experimental mp (e.g., 235–237°C in ) with literature values to assess purity.
- HPLC : Utilize C18 columns with UV detection (254 nm) for purity assessment ().
Q. What safety precautions are necessary when handling this compound in the laboratory?
Methodological Answer:
- Hazard Mitigation : Wear gloves, goggles, and lab coats due to potential irritation (Xi hazard symbol; ).
- Ventilation : Use a fume hood during synthesis to avoid inhalation of vapors.
- First Aid : Rinse eyes with water for 15 minutes if exposed (S26 safety protocol; ).
- Storage : Keep in a cool, dry place away from oxidizers, with silica gel desiccant to prevent hydrolysis.
Advanced Research Questions
Q. How can researchers address low yields in the cyclization step during synthesis?
Methodological Answer: Low yields in cyclization (e.g., 47% in ) may arise from steric hindrance or side reactions. Strategies include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate ring closure.
- Solvent Optimization : Replace xylene () with DMF or THF to improve solubility.
- Microwave-Assisted Synthesis : Reduce reaction time and enhance efficiency (e.g., 30 minutes at 100°C).
- Byproduct Analysis : Use LC-MS to identify side products and adjust stoichiometry ().
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. anticancer results) may stem from assay variability or impurity profiles. Solutions include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 or HeLa) and positive controls ().
- Purity Validation : Ensure >95% purity via HPLC () and quantify residual solvents ().
- Permeability Studies : Assess cellular uptake using fluorescence tagging or radiolabeled analogs ().
Q. How can researchers determine the compound’s stability under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.
- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products ().
- Surface Adsorption : Test adsorption on glass vs. polymer containers using microspectroscopic imaging ().
Q. What advanced techniques elucidate the stereochemical configuration of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
